

The Crystal Structure of 3-Nitrophthalic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Nitrophthalic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **3-nitrophthalic acid**, a compound of interest in organic synthesis, materials science, and as a precursor in the preparation of various functional molecules, including chemiluminescent and pharmaceutical agents. This document outlines the key crystallographic parameters, details the experimental procedures for its synthesis and crystallization, and explores the intricate network of intermolecular forces that govern its solid-state architecture.

Crystallographic Data

The crystal structure of **3-nitrophthalic acid** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, belonging to the centrosymmetric space group $P2_1/n$.^[1] This arrangement is characterized by the presence of a two-fold screw axis and a glide plane. The key crystallographic data are summarized in Table 1 for facile reference and comparison.

Table 1: Crystallographic Data for **3-Nitrophthalic Acid**

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /n
Unit Cell Dimensions	
a	7.55 Å
b	11.45 Å
c	9.55 Å
α	90°
β	108.5°
γ	90°
Volume (V)	782.1 Å ³
Molecules per Unit Cell (Z)	4
Calculated Density	1.79 g/cm ³

Note: The unit cell parameters have been sourced from the Crystallography Open Database (COD) entry 1524783, which corresponds to the CCDC deposition number 208025.

Molecular Structure and Intermolecular Interactions

The solid-state conformation of **3-nitrophthalic acid** is significantly influenced by steric hindrance between the nitro group and the adjacent carboxylic acid group. This steric repulsion leads to a non-planar arrangement of the functional groups relative to the benzene ring.

The crystal packing is dominated by a network of intermolecular hydrogen bonds. The carboxylic acid groups participate in the formation of centrosymmetric dimers via strong O-H...O hydrogen bonds, a common supramolecular synthon in carboxylic acids. These dimers are further interconnected into a three-dimensional architecture through weaker C-H...O interactions involving the aromatic protons and the oxygen atoms of the nitro and carboxyl groups. This intricate hydrogen bonding network is a critical determinant of the crystal's stability and physical properties.

Experimental Protocols

Synthesis of 3-Nitrophthalic Acid

3-Nitrophthalic acid is typically synthesized by the nitration of phthalic anhydride.^[2] The following protocol is a representative method.

Materials and Equipment:

- Phthalic anhydride
- Concentrated nitric acid (70%)
- Concentrated sulfuric acid (98%)
- Round-bottom flask
- Reflux condenser
- Heating mantle or water bath
- Stirring apparatus
- Beakers
- Buchner funnel and filter flask
- Ice bath

Procedure:

- In a round-bottom flask equipped with a stirrer, cautiously add 18.5 g of phthalic anhydride to 17.5 ml of concentrated nitric acid.
- Slowly and with constant swirling, add 17.5 ml of concentrated sulfuric acid to the mixture. The addition is exothermic and should be done with care.
- Attach a reflux condenser and heat the mixture in a boiling water bath for approximately 2 hours.

- After the heating period, cool the reaction mixture to room temperature and then pour it into 50 ml of cold water with stirring.
- Cool the resulting suspension in an ice bath to maximize precipitation.
- Collect the crude **3-nitrophthalic acid** by vacuum filtration using a Buchner funnel.
- Wash the filter cake with a small amount of cold water to remove residual acids.

Single Crystal Growth

High-quality single crystals of **3-nitrophthalic acid** suitable for X-ray diffraction can be obtained by slow evaporation from an aqueous solution.

Materials and Equipment:

- Crude **3-nitrophthalic acid**
- Deionized water
- Beaker
- Hot plate
- Crystallizing dish or small beaker
- Parafilm or aluminum foil

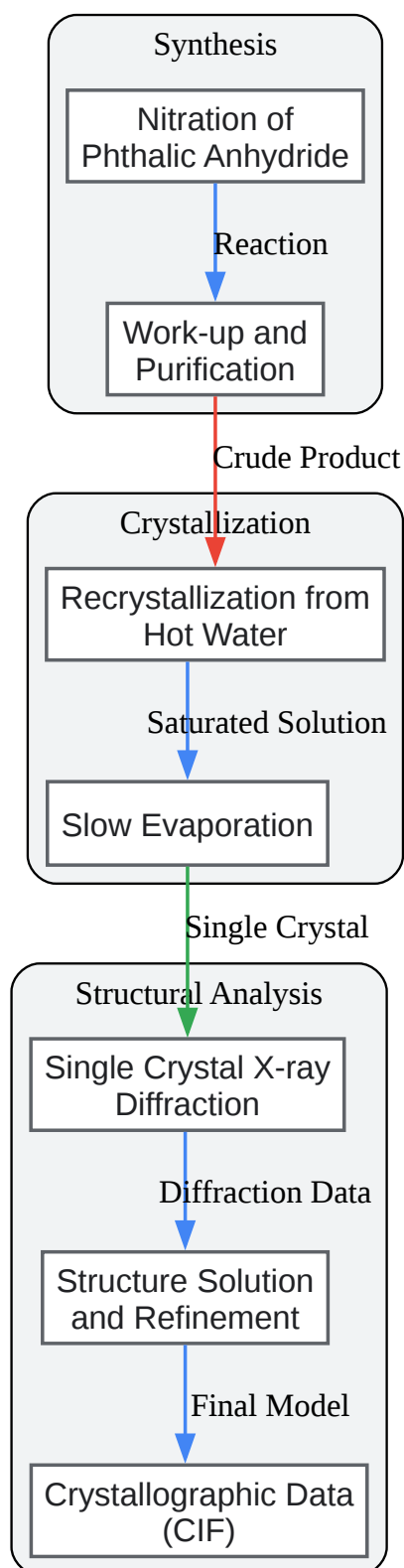
Procedure:

- In a beaker, dissolve the crude **3-nitrophthalic acid** in a minimal amount of hot deionized water to create a saturated solution.^[3]
- Filter the hot solution to remove any insoluble impurities.
- Transfer the clear filtrate to a clean crystallizing dish or a small beaker.
- Cover the container with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.

- Place the container in a vibration-free environment at a constant, ambient temperature.
- Allow the solvent to evaporate slowly over several days. Colorless, prismatic crystals of **3-nitrophthalic acid** will form.[3][4]
- Once crystals of a suitable size (approximately 0.1-0.3 mm in each dimension) have formed, they can be carefully harvested for X-ray diffraction analysis.

Experimental and Logical Workflow

The overall process for the determination of the crystal structure of **3-nitrophthalic acid** can be visualized as a logical workflow, from synthesis to structural analysis.



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Workflow for Crystal Structure Determination.

This guide provides a foundational understanding of the crystal structure of **3-nitrophthalic acid**. The presented data and protocols are intended to be a valuable resource for researchers in the fields of chemistry, materials science, and drug development, facilitating further investigation and application of this compound.

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